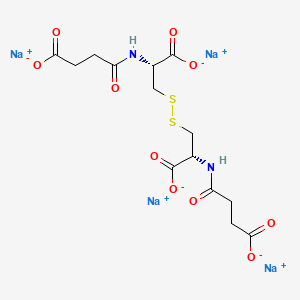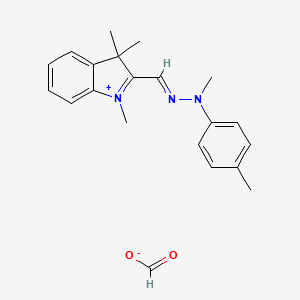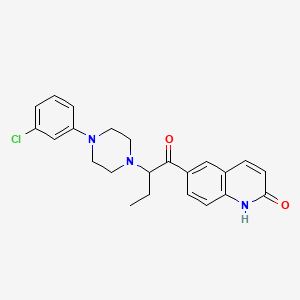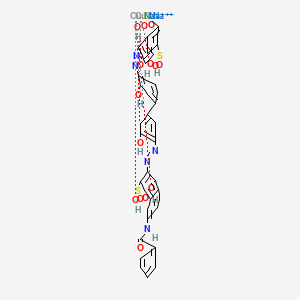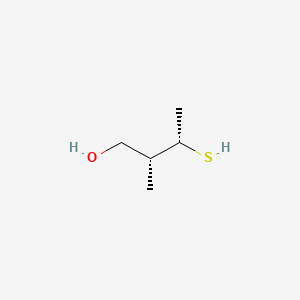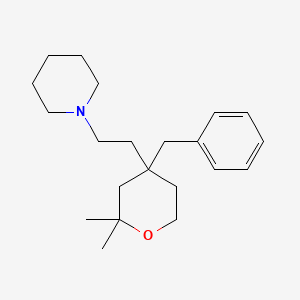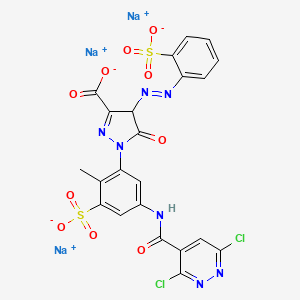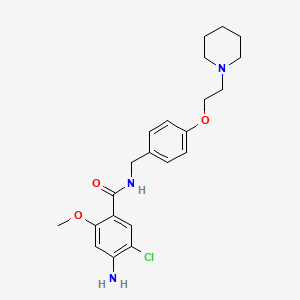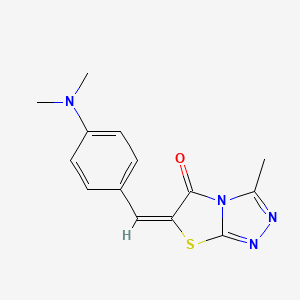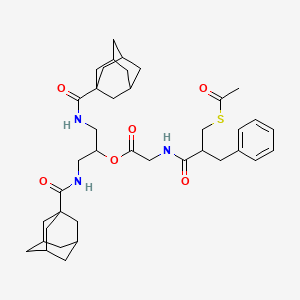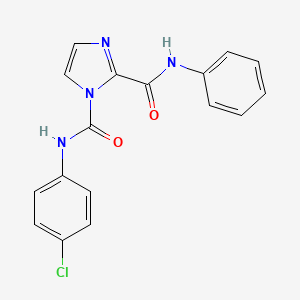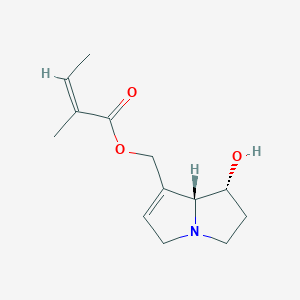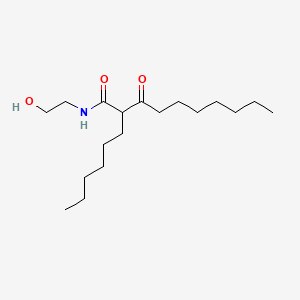
Hexyloxodecanamide monoethanolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyloxodecanamide monoethanolamide is a chemical compound with the molecular formula C18H35NO3. It is a type of fatty acid monoethanolamide, which is a nonionic surfactant. This compound is known for its applications in various fields, including detergents, cosmetics, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyloxodecanamide monoethanolamide can be synthesized through the reaction of fatty acids with monoethanolamine. The process typically involves heating the fatty acid with monoethanolamine under controlled conditions to form the amide bond. The reaction is usually carried out at elevated temperatures, around 50-60°C, with the presence of a catalyst such as sulfuric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of fatty acid monoethanolamides, including this compound, involves the esterification of fatty acids followed by amidation. The process begins with the conversion of fatty acids to their methyl esters, which are then reacted with monoethanolamine to form the desired amide. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexyloxodecanamide monoethanolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Hexyloxodecanamide monoethanolamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It has applications in cell culture and molecular biology as a stabilizing agent.
Medicine: It is investigated for its potential therapeutic effects, including neuroprotective properties.
Industry: It is used in the formulation of detergents, cosmetics, and other personal care products due to its surfactant properties
Mechanism of Action
The mechanism of action of hexyloxodecanamide monoethanolamide involves its interaction with various molecular targets. It acts as an agonist at peroxisome proliferator-activated receptor alpha (PPAR-α) and inhibits ceramidase, thereby affecting the sphingolipid signaling pathway. These interactions lead to various physiological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Hexyloxodecanamide monoethanolamide can be compared with other fatty acid monoethanolamides such as oleic monoethanolamide and coco monoethanolamide. While all these compounds share similar surfactant properties, this compound is unique due to its specific fatty acid chain length, which can influence its solubility and interaction with other molecules .
List of Similar Compounds
- Oleic monoethanolamide
- Coco monoethanolamide
- Arachidonic acid monoethanolamide
Properties
CAS No. |
884905-11-7 |
|---|---|
Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-hexyl-N-(2-hydroxyethyl)-3-oxodecanamide |
InChI |
InChI=1S/C18H35NO3/c1-3-5-7-9-11-13-17(21)16(12-10-8-6-4-2)18(22)19-14-15-20/h16,20H,3-15H2,1-2H3,(H,19,22) |
InChI Key |
OKPVDVORYUWJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(CCCCCC)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


